4-[(3-Methyl-2-furoyl)amino]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[(3-Methyl-2-furoyl)amino]benzoic acid involves several steps. One common synthetic route includes the reaction of 3-methyl-2-furoic acid with 4-aminobenzoic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
4-[(3-Methyl-2-furoyl)amino]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-[(3-Methyl-2-furoyl)amino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2-furoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[(3-Methyl-2-furoyl)amino]benzoic acid can be compared with similar compounds such as:
4-[(5-Methyl-2-furoyl)amino]benzoic acid: This compound has a similar structure but with a different position of the methyl group on the furoyl ring.
4-[(3-Methyl-2-furoyl)amino]carbothioyl)amino]benzoic acid:
Properties
IUPAC Name |
4-[(3-methylfuran-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-6-7-18-11(8)12(15)14-10-4-2-9(3-5-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWWCBKLACAGSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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